5-hydroxy-1H-indole-3-carbaldehyde
Overview
Description
5-Hydroxy-1H-indole-3-carbaldehyde is a chemical compound that belongs to the indole family, which is a group of heterocyclic aromatic organic compounds. Indoles are characterized by a structure that includes a benzene ring fused to a pyrrole ring. The specific compound of interest, 5-hydroxy-1H-indole-3-carbaldehyde, would contain a hydroxy group at the fifth position and a carbaldehyde group at the third position on the indole ring system. Although the provided papers do not directly discuss 5-hydroxy-1H-indole-3-carbaldehyde, they do provide insights into related compounds and their chemical properties and reactions.
Synthesis Analysis
The synthesis of related indole carbaldehydes involves various chemical reactions. For instance, the synthesis of 3-hydroxy-1,5-naphthyridine-4-carbaldehyde involves the Skraup reaction, followed by treatment with DMF-DMA and catalytic LiOH to produce an N,N-dimethyl enamine intermediate, which is then oxidatively cleaved to afford the desired product . Similarly, 1-alkyl-2-chloro-1H-indole-3-carbaldehydes react with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols to form new heterocyclic compounds through cyclization . These methods could potentially be adapted for the synthesis of 5-hydroxy-1H-indole-3-carbaldehyde by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of indole derivatives is often confirmed using techniques such as single crystal X-ray diffraction . This method allows for the precise determination of the arrangement of atoms within a molecule. The structure of indole carbaldehydes is characterized by the presence of an indole core with various substituents that influence the molecule's reactivity and physical properties.
Chemical Reactions Analysis
Indole carbaldehydes participate in a variety of chemical reactions. For example, the reaction between 1-alkyl-2-chloro-1H-indole-3-carbaldehydes and 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols leads to the formation of triazolo(thiadiazepino)indoles, showcasing the reactivity of the carbaldehyde group in cyclization reactions . Additionally, the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with other reagents can lead to the formation of complex heterocyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole carbaldehydes are influenced by their molecular structure. For instance, the presence of a bromo substituent and hydrogen bonding capabilities can affect the compound's solubility, melting point, and crystal structure . The thermal stability of these compounds can be assessed using thermal analysis, and they are often found to be stable up to certain temperatures . Spectroscopic methods, including NMR and electronic spectra, are used to characterize these compounds and assess their electronic structures .
Safety And Hazards
The safety information available indicates that 5-Hydroxy-1H-indole-3-carbaldehyde may cause skin irritation and may be harmful if absorbed through the skin . It may also cause irritation of the digestive tract and may be harmful if swallowed . Inhalation may cause respiratory tract irritation and may be harmful if inhaled .
Future Directions
The recent applications of 1H-indole-3-carbaldehyde in multicomponent reactions provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds . The benefits of using MCRs in synthesis could be categorized into three categories . This strategy can increase the variety of existing bond-building methods and enhance the levels of chemo-, stereo-, and regioselectivity aspects .
properties
IUPAC Name |
5-hydroxy-1H-indole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-5-6-4-10-9-2-1-7(12)3-8(6)9/h1-5,10,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MACGYEHQAHCRRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415915 | |
Record name | 5-hydroxy-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-hydroxy-1H-indole-3-carbaldehyde | |
CAS RN |
3414-19-5 | |
Record name | 5-hydroxy-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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